molecular formula C7H9NO B13837391 1,5-Dimethylpyrrole-3-carbaldehyde

1,5-Dimethylpyrrole-3-carbaldehyde

Cat. No.: B13837391
M. Wt: 123.15 g/mol
InChI Key: ABWWGNMNVQFPPX-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of two methyl groups at positions 1 and 5, along with an aldehyde group at position 3, makes this compound a unique and valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with a formylating agent, such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

    Oxidation: 1,5-Dimethylpyrrole-3-carboxylic acid

    Reduction: 1,5-Dimethylpyrrole-3-methanol

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 1,5-Dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:

Comparison with Similar Compounds

1,5-Dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3

InChI Key

ABWWGNMNVQFPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C=O

Origin of Product

United States

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